

Application Notes and Protocols: Isolation and Characterization of Aspinonene

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Compound of Interest

Compound Name: *Aspinonene*

Cat. No.: *B15546869*

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For researchers, scientists, and drug development professionals, this document provides a comprehensive guide to the isolation, characterization, and current understanding of **Aspinonene**, a polyketide metabolite produced by the fungus *Aspergillus ochraceus*. Due to the absence of a published total synthesis protocol, this guide focuses on the biosynthesis and extraction of the natural product.

Physicochemical and Spectroscopic Data

Aspinonene is a unique fungal metabolite with a branched carbon skeleton.^[1] Its known properties are summarized below.

| Property | Value | Source |
|-------------------|---|-----------|
| Molecular Formula | C ₉ H ₁₆ O ₄ | [1][2][3] |
| Molecular Weight | 188.22 g/mol | [1][2][3] |
| IUPAC Name | (2R,3E,5S)-2-[(2R,3S)-3-methyloxiran-2-yl]hex-3-ene-1,2,5-triol | [1] |
| CAS Number | 157676-96-5 | [1][3] |
| Appearance | Colorless oil | [4] |
| Solubility | Soluble in methanol and chloroform | [4] |

Table 1: Physicochemical properties of **Aspinonene**.

While detailed spectroscopic data tables are not readily available in the public domain, the structural elucidation of **aspinonene** was achieved through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5] Key expected signals are summarized below.

| Spectroscopic Technique | Observed Features |
|-------------------------|--|
| ¹ H-NMR | Signals corresponding to olefinic protons, protons adjacent to hydroxyl groups, and methyl protons.[5] |
| ¹³ C-NMR | Resonances for olefinic carbons, carbons bearing hydroxyl groups, and methyl carbons.[5] |
| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C ₉ H ₁₆ O ₄ . [5] |

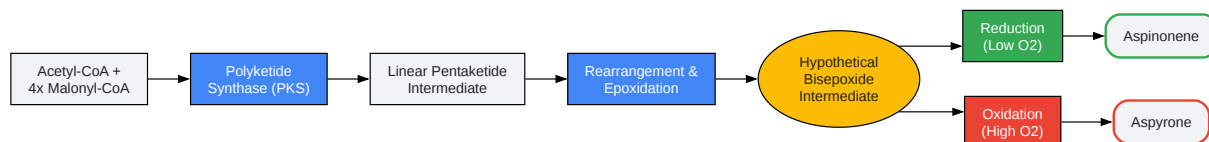
Table 2: Summary of Spectroscopic Data for **Aspinonene**.

Biological Activity

The biological activity of **aspinonene** remains largely unexplored, and there is a notable lack of specific data regarding its cytotoxic, anti-inflammatory, or antimicrobial effects.[1][5][6] However, the potential for biological activity is inferred from structurally similar compounds. For instance, some meroterpenoids isolated from *Aspergillus* species have demonstrated potent cytotoxic activity against human cancer cell lines.[7] Further research is required to determine the therapeutic potential of **aspinonene**. [1][2]

Proposed Biosynthetic Pathway of Aspinonene

Aspinonene is a branched pentaketide derived from a polyketide pathway in *Aspergillus ochraceus*. [4][8] The proposed biosynthesis involves the formation of a pentaketide intermediate from acetyl-CoA and malonyl-CoA. [8][9] This intermediate undergoes a rearrangement and epoxidation to form a key bisepoxide intermediate. [1][9] This intermediate is a crucial branch point; it can be reduced to yield **aspinonene** or oxidized to form the related metabolite, aspyrone. [1][9] The dissolved oxygen concentration during fermentation can influence the ratio of **aspinonene** to aspyrone produced. [4][8]



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Caption: Proposed biosynthetic pathway of **aspinonene**.

Experimental Protocols: Isolation of Aspinonene from *Aspergillus ochraceus*

The following protocol for the isolation of **aspinonene** is based on methodologies described in the literature.[1]

1. Fermentation

- Organism: *Aspergillus ochraceus* (strain DSM-7428).[1]
- Inoculum Preparation: Grow *Aspergillus ochraceus* on a potato dextrose agar (PDA) plate for 7-10 days at 25°C.[10] Aseptically transfer a piece of the mycelial mat to a flask containing a seed culture medium, such as potato dextrose broth.[10]
- Culture Medium: Utilize a liquid medium suitable for fungal growth and secondary metabolite production. An acidic culture medium is crucial for **aspinonene** production.[1]
- Fermentation Conditions: Cultivate the fungus in stirred vessels (e.g., 1.5 L or 10 L fermentors).[1] Maintain the pH of the fermentation between 3.5 and 4.5.[1] To favor **aspinonene** production, maintain lower dissolved oxygen levels.[5] The logarithmic growth phase typically concludes after 100 hours of cultivation.[1]

2. Extraction

- Separate the fungal mycelium from the culture broth by filtration.[1]

- Extract the culture filtrate three times with equal volumes of ethyl acetate.[1][10]
- Combine the organic extracts and wash with a saturated aqueous solution of sodium carbonate (Na_2CO_3).[1]
- Evaporate the solvent under reduced pressure to yield a crude brown oil.[1][11]

3. Purification

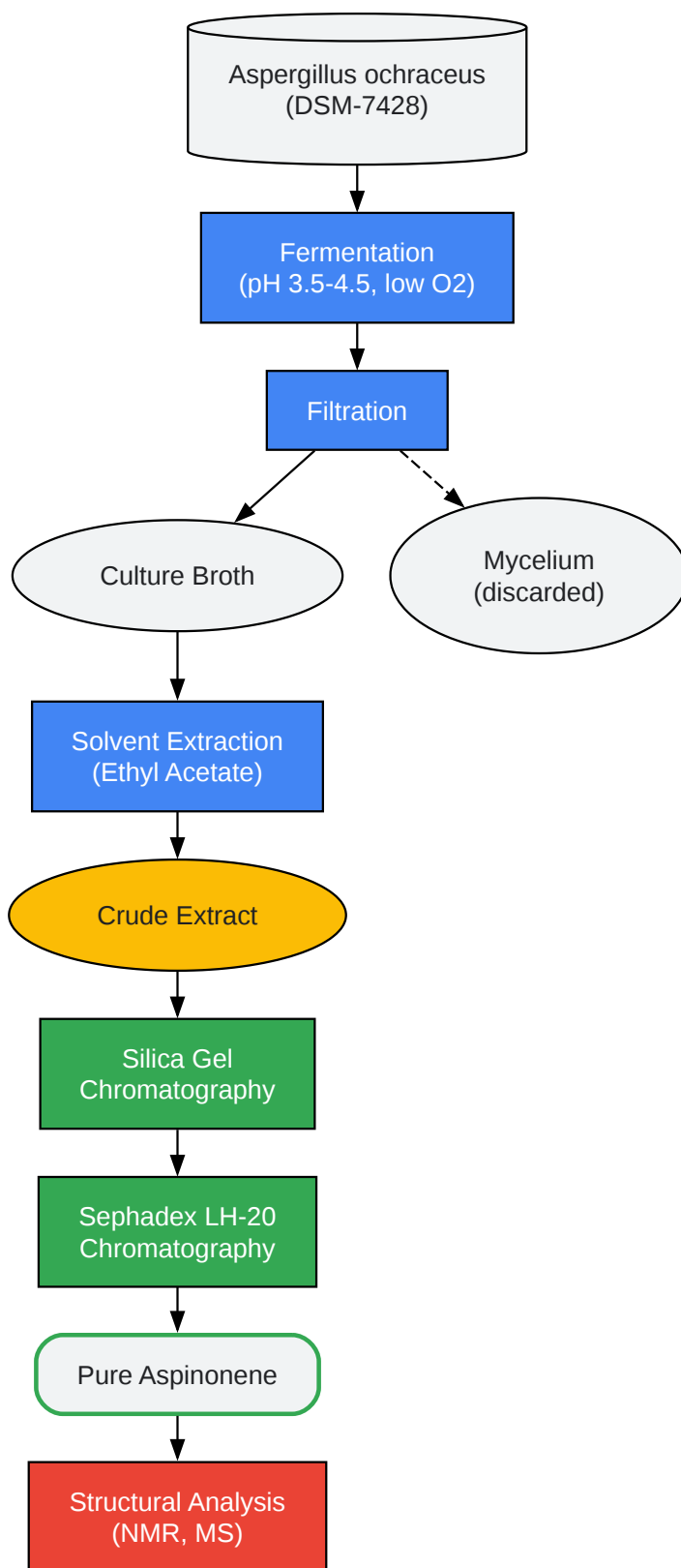
- Silica Gel Column Chromatography: Subject the crude extract to column chromatography on silica gel.[1] Elute with a chloroform-methanol solvent system (e.g., 9:1 v/v).[1]
- Gel-Permeation Chromatography: Further purify the fractions containing **aspinonene** using Sephadex LH-20 with methanol as the eluent.[1]
- The reported yield of pure **aspinonene** is approximately 68 mg per liter of culture broth.[1]

4. Analysis and Characterization

- Thin-Layer Chromatography (TLC) / High-Performance Liquid Chromatography (HPLC): Monitor the purification process and identify fractions containing **aspinonene**. [5]
- Structural Elucidation: Confirm the identity and structure of the purified compound using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][11]

Experimental Workflow

The overall workflow for the isolation and characterization of **aspinonene** is depicted below.



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Caption: Experimental workflow for **aspinonene** isolation.

In conclusion, while a total synthesis of **aspinonene** has not been reported, its isolation from *Aspergillus ochraceus* is well-documented. The provided protocols offer a framework for obtaining this natural product for further study. The limited data on its biological activity presents a significant opportunity for future research in drug discovery and development.

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